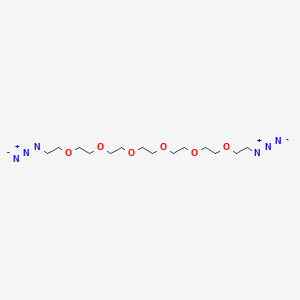

叠氮-PEG6-叠氮

描述

Azido-PEG6-azide serves as a versatile linker for bioconjugation, facilitating the targeted delivery of drugs and biomolecules . Its PEGylated structure enhances biocompatibility, solubility, and stability, while the azide groups enable site-specific coupling through click chemistry .

Synthesis Analysis

The synthesis of Azido-PEG6-azide involves the creation of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction . This method facilitates straightforward NMR-based quantitative end-group analysis and is compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa bearing a variety of functional groups .Molecular Structure Analysis

Azido-PEG6-azide has a chemical formula of C14H28N6O6 and a molecular weight of 376.410 . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis

Azido-PEG6-azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Azido-PEG6-azide is a PEG-based linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .科学研究应用

用于成像的光激活荧光标签:Guillou 等人(2022 年)探索了光激活荧光团(PhotoTags)的合成,用于临床病理学和术中手术。他们展示了这些标签在光学成像和正电子发射断层扫描中的应用,特别是在检测人表皮生长因子受体 2 (HER2/neu) 表达中 (Guillou 等人,2022 年)。

缀合化学中的功能化 PEG 叠氮:Semple 等人(2016 年)讨论了叠氮功能化的聚(乙二醇)(PEG)衍生物,因为它们在缀合化学和靶向药物递送中的应用越来越多。他们强调了在 PEG 聚合物中引入叠氮的重要性,并描述了一种简便的末端基团定量方法 (Semple 等人,2016 年)。

叠氮端异双功能 PEG 的合成:Hiki 和 Kataoka(2007 年)介绍了具有伯胺和羧基末端基团的新型叠氮端异双功能 PEG 衍生物的合成。这些 PEG 衍生物适用于“点击”缀合,被表征用于配体缀合的潜在应用 (Hiki 和 Kataoka,2007 年)。

用于细胞粘附和迁移的动态表面涂层:Van Dongen 等人(2013 年)利用叠氮-[聚赖氨酸-g-PEG](APP)创建了受控动态细胞粘附的基底。他们展示了该技术的各种应用,例如组织运动检测和模式共培养,突出了其多功能性 (Van Dongen 等人,2013 年)。

血液接触表面上的抗血栓组件:Qu 等人(2014 年)实现了叠氮-PEG 快速修饰凝血调节蛋白,以在灭菌的市售 ePTFE 血管移植物上创建抗血栓表面。该应用在医疗器械开发中显示出巨大的潜力 (Qu 等人,2014 年)。

生物素与聚合物胶束的生物缀合:Wang 等人(2009 年)描述了含叠氮的两亲三嵌段共聚物用于通过原位点击化学对生物素进行生物缀合。这项研究突出了叠氮功能化聚合物在生物医学应用中创建功能性界面的潜力 (Wang 等人,2009 年)。

蛋白质的位点特异性 PEG 化:Deiters 等人(2004 年)报道了在酵母中使用对叠氮苯丙氨酸进行蛋白质位点特异性 PEG 化,为生成用于治疗应用的选择性 PEG 化蛋白质提供了一种方法 (Deiters 等人,2004 年)。

通过点击化学制备丝素蛋白-PEG 共轭膜:Sampaio 等人(2011 年)合成了叠氮丝素蛋白和炔烃末端 PEG,以通过点击化学创建基于丝绸的膜。这些膜表现出不同的物理性质,证明了叠氮-PEG 在材料科学中的实用性 (Sampaio 等人,2011 年)。

作用机制

Target of Action

Azido-PEG6-azide is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Azido-PEG6-azide is a click chemistry reagent, meaning it can undergo specific, rapid reactions with certain other groups . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of Azido-PEG6-azide is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using Azido-PEG6-azide to create PROTACs, it’s possible to selectively degrade target proteins .

安全和危害

未来方向

Azido-PEG6-azide is widely used in Click Chemistry . This particular example of the Cu (I) catalyzed reaction between the azide and a terminal acetylene and also the Staudingerligation using functionalized aryl phosphines to couple to the azide, forming amides . This opens up new avenues for the development of novel bioconjugation strategies and targeted drug delivery systems .

属性

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N6O6/c15-19-17-1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-18-20-16/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAONOKFDHURRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG6-azide | |

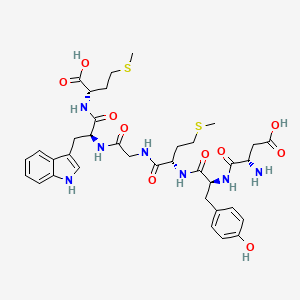

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

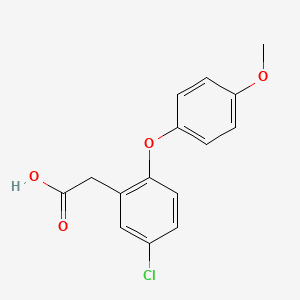

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1435296.png)

![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)